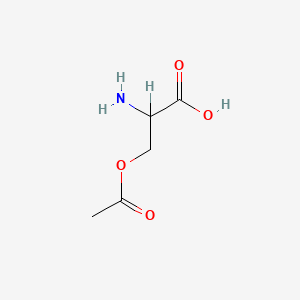

O-acetylserine

描述

O-acetylserine is an α-amino acid with the chemical formula HO₂CCH(NH₂)CH₂OC(O)CH₃. It is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants. This compound is biosynthesized by the acetylation of serine by the enzyme serine transacetylase .

准备方法

Synthetic Routes and Reaction Conditions: O-acetylserine is synthesized by the enzyme serine acetyltransferase, which transfers an acetyl group from acetyl-CoA to serine . This reaction can be represented as: [ \text{Serine} + \text{Acetyl-CoA} \rightarrow \text{this compound} + \text{CoA} ]

Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically modified microorganisms that overexpress serine acetyltransferase. These microorganisms are engineered to be resistant to feedback inhibition by cysteine, allowing for higher yields of this compound .

化学反应分析

Types of Reactions: O-acetylserine undergoes several types of chemical reactions, including:

Substitution Reactions: The enzyme this compound (thiol)-lyase catalyzes the substitution of the acetoxy group with a sulfide group to form cysteine.

Hydrolysis: this compound can be hydrolyzed to serine and acetic acid under acidic or basic conditions.

Common Reagents and Conditions:

Sulfide Sources: Used in the enzymatic conversion of this compound to cysteine.

Acidic or Basic Conditions: Used for hydrolysis reactions.

Major Products:

Cysteine: Formed by the substitution reaction with sulfide.

Serine and Acetic Acid: Formed by hydrolysis.

科学研究应用

O-acetylserine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of cysteine and other sulfur-containing compounds.

Biology: Plays a crucial role in the sulfur assimilation pathway in plants and bacteria.

Medicine: Investigated for its potential role in modulating cysteine levels in various metabolic disorders.

Industry: Used in the production of sulfur-containing amino acids and related compounds.

作用机制

O-acetylserine exerts its effects primarily through its role as an intermediate in cysteine biosynthesis. The enzyme this compound (thiol)-lyase catalyzes the conversion of this compound to cysteine by replacing the acetoxy group with a sulfide group . This reaction is crucial for maintaining sulfur homeostasis in cells.

相似化合物的比较

Serine: The precursor of O-acetylserine.

Cysteine: The product of the enzymatic conversion of this compound.

S-adenosylmethionine: Another sulfur-containing compound involved in methylation reactions.

Uniqueness: this compound is unique in its role as an intermediate in the biosynthesis of cysteine. Unlike serine, which is a common amino acid, this compound specifically participates in sulfur assimilation pathways. Compared to cysteine, this compound is an intermediate rather than a final product, making it a crucial regulatory point in the pathway .

生物活性

O-acetylserine (OAS) is a pivotal compound in the biosynthesis of cysteine, a key amino acid that plays critical roles in various biological processes, including protein synthesis and cellular metabolism. The regulation of OAS is essential for sulfur assimilation in plants and has implications in stress responses, metabolic pathways, and overall plant health.

This compound acts as a precursor for cysteine synthesis through the activity of this compound(thiol)lyase (OASTL). This enzyme catalyzes the reaction where OAS combines with sulfide to form cysteine. The regulation of this pathway is tightly controlled by the availability of sulfur and the concentrations of OAS and cysteine within the cell.

Regulatory Role in Plants

Research indicates that OAS levels increase under conditions of sulfur deprivation, which triggers the expression of specific genes involved in sulfate assimilation. In particular, six genes known as OAS cluster genes are induced during these conditions, highlighting OAS's role as a signaling molecule that regulates metabolic pathways related to sulfur uptake and utilization .

Case Studies

-

Transgenic Studies in Soybean :

A study demonstrated that overexpression of the cytosolic isoform of OASTL in transgenic soybean resulted in a significant increase (58–74%) in protein-bound cysteine levels within nitrogen-fixing nodules. However, this overexpression negatively impacted overall plant growth despite enhancing cysteine and glutathione levels . -

Potato Gene Expression :

In potato plants, external application of OAS led to increased expression of sulfate transporter genes and adenosine 5′-phosphosulfate reductase. This suggests that manipulating OAS levels can enhance sulfate uptake and assimilation, which is crucial for plant development under sulfur-limiting conditions .

Comparative Analysis of Metabolite Profiles

The following table summarizes the effects of varying OAS concentrations on key metabolites involved in sulfur metabolism:

| Condition | Cysteine Level | Glutathione Level | OAS Level | Plant Type |

|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Non-transgenic Soybean |

| OASTL Overexpression | 2.2-fold increase | Nearly doubled | Decreased | Transgenic Soybean |

| External OAS Application | Increased | Increased | Increased | Hydroponically grown Potato |

Enzymatic Activity

This compound(thiol)lyase (OASTL) is crucial for converting OAS into cysteine. Research has shown that the activity of this enzyme can be influenced by external factors such as sulfur availability and internal metabolite pools. For instance, studies involving Arabidopsis mutants lacking specific OASTL isoforms revealed significant growth retardation, indicating their importance in maintaining cysteine biosynthesis under varying nutrient conditions .

属性

IUPAC Name |

3-acetyloxy-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPDPZARILFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863475 | |

| Record name | O-Acetyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4985-36-8, 89417-53-8, 5147-00-2 | |

| Record name | O-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC408393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC226230 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-16549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Acetyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。